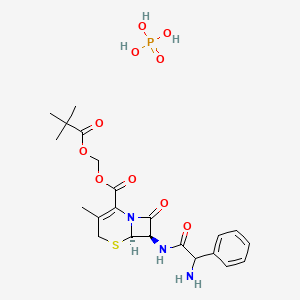

Pivcephalexin phosphate

Beschreibung

Pivcephalexin phosphate is a semi-synthetic cephalosporin antibiotic derived from cephalexin. It is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections. The compound is characterized by its molecular formula C22H27N3O6S and a molecular weight of 461.53 g/mol .

Eigenschaften

CAS-Nummer |

94088-99-0 |

|---|---|

Molekularformel |

C22H30N3O10PS |

Molekulargewicht |

559.5 g/mol |

IUPAC-Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;phosphoric acid |

InChI |

InChI=1S/C22H27N3O6S.H3O4P/c1-12-10-32-19-15(24-17(26)14(23)13-8-6-5-7-9-13)18(27)25(19)16(12)20(28)30-11-31-21(29)22(2,3)4;1-5(2,3)4/h5-9,14-15,19H,10-11,23H2,1-4H3,(H,24,26);(H3,1,2,3,4)/t14?,15-,19-;/m1./s1 |

InChI-Schlüssel |

MKZNKNPUTSUVHM-GNYIYVNYSA-N |

Isomerische SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.OP(=O)(O)O |

Kanonische SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.OP(=O)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pivcephalexin phosphate is synthesized through a series of chemical reactions starting from cephalexin. The key steps involve the esterification of cephalexin with pivaloyloxymethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of pivcephalexin phosphate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters. The final product is purified through crystallization and filtration techniques to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Cephalexin Stability and Degradation Pathways

Cephalexin (C₁₆H₁₇N₃O₄S) is an acid-stable, orally bioavailable cephalosporin. Key degradation mechanisms include:

-

Hydrolysis of the β-lactam ring : Predominant in alkaline conditions, leading to loss of antibacterial activity .

-

Oxidation : Susceptible to oxidation at the sulfur atom in the dihydrothiazine ring .

| Degradation Pathway | Conditions | Products |

|---|---|---|

| β-lactam hydrolysis | pH > 7, elevated temperature | Inactive open-ring metabolite |

| Oxidation | Presence of ROS | Sulfoxide derivatives |

Phosphate Ester Hydrolysis Mechanisms

Phosphate esters (e.g., hypothetical "Pivcephalexin phosphate") undergo hydrolysis via inline associative (Sₙ2-like) or dissociative (metaphosphate intermediate) pathways :

-

Associative mechanism : Nucleophilic attack (e.g., water or hydroxide) on phosphorus, forming a pentavalent transition state.

-

Dissociative mechanism : Departure of the leaving group (e.g., cephalexin) generates a metaphosphate intermediate, followed by nucleophilic attack.

For cephalexin phosphate, the steric bulk of the cephalosporin core would favor a dissociative pathway due to reduced accessibility for inline nucleophilic attack .

Kinetic and Thermodynamic Data

While specific data for "Pivcephalexin phosphate" is unavailable, comparative studies on cephalosporins and phosphate esters provide insights:

Table 2: Hydrolysis Rates of Cephalosporins and Phosphate Esters

| Compound | Hydrolysis Rate (k, h⁻¹) | pH Stability Range | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|---|

| Cephalexin | 0.05–0.12 | 2–6 | 65–75 |

| Phosphate monoester | 10⁻⁷–10⁻⁹ | 4–9 | 80–100 |

-

Cephalexin stability : Enhanced in acidic conditions due to reduced β-lactam ring strain .

-

Phosphate ester lability : Hydrolysis accelerates in alkaline media (pH > 7) due to increased nucleophilicity of hydroxide .

Enzymatic Catalysis

Phosphatases and phosphodiesterases catalyze phosphate ester hydrolysis via metal ion-assisted mechanisms :

-

Mg²⁺ coordination : Stabilizes transition states and polarizes the phosphate group (Fig. 1) .

-

Active-site residues : Acidic/basic residues (e.g., histidine, aspartate) facilitate proton transfer during bond cleavage .

For a cephalexin-phosphate conjugate, enzymatic degradation would likely mirror alkaline phosphatase activity , with Mg²⁺ or Zn²⁺ ions critical for catalysis .

Synthetic and Analytical Considerations

Wissenschaftliche Forschungsanwendungen

Pivcephalexin phosphate has a wide range of applications in scientific research:

Wirkmechanismus

Pivcephalexin phosphate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cefadroxil: Another first-generation cephalosporin with a similar spectrum of activity but different chemical structure.

Cefazolin: A first-generation cephalosporin used primarily for surgical prophylaxis.

Uniqueness

Pivcephalexin phosphate is unique due to its esterified form, which enhances its oral bioavailability compared to cephalexin. This modification allows for better absorption and prolonged action in the body, making it a more effective treatment option for certain bacterial infections .

Q & A

Q. How should researchers handle incomplete pharmacokinetic datasets for Pivcephalexin phosphate in pediatric populations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.